5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
Overview
Description
5-Methyl-2,5,7-triazaspiro[34]octan-6-one hydrochloride is a chemical compound with the molecular formula C6H11N3O·HCl It is known for its unique spirocyclic structure, which consists of a spiro-connected ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with new functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties.
Scientific Research Applications
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may be used as a starting point for designing new drugs with improved efficacy and safety profiles.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride
- 5-Methyl-2,5,7-triazaspiro[3.4]octan-4-one hydrochloride
Uniqueness
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is unique due to its specific spirocyclic structure and the position of the functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a versatile and valuable chemical entity.
Properties
IUPAC Name |
5-methyl-2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-9-5(10)8-4-6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAURWMGHQVDYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NCC12CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-10-2 | |
Record name | 2,5,7-Triazaspiro[3.4]octan-6-one, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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